molecular formula C10H11NO5 B3301474 3-Ethoxy-4-methoxy-5-nitrobenzaldehyde CAS No. 909854-46-2

3-Ethoxy-4-methoxy-5-nitrobenzaldehyde

Cat. No. B3301474
CAS RN: 909854-46-2
M. Wt: 225.2 g/mol
InChI Key: MXUJDMUVATTZHT-UHFFFAOYSA-N
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Description

3-Ethoxy-4-methoxybenzaldehyde is a derivative of vanillin . It is used as a pharmaceutical intermediate . It may be used to synthesize Compound of Designation red 10 binding (CDr10b) to investigate its role in neuroinflammatory diseases .


Molecular Structure Analysis

The linear formula for 3-Ethoxy-4-methoxybenzaldehyde is C2H5OC6H3(OCH3)CHO . The molecular weight is 180.20 . The SMILES string representation is CCOc1cc(C=O)ccc1OC .


Chemical Reactions Analysis

While specific chemical reactions involving 3-Ethoxy-4-methoxy-5-nitrobenzaldehyde are not available, it’s important to note that similar compounds often undergo reactions at the benzylic position .


Physical And Chemical Properties Analysis

3-Ethoxy-4-methoxybenzaldehyde is a solid substance that comes in the form of powder, crystals, or chunks . It has a melting point of 51-53 °C (lit.) . It is soluble in methanol .

Safety and Hazards

3-Ethoxy-4-methoxybenzaldehyde is air sensitive . It should be stored in a tightly sealed container away from oxidizing agents . It is considered hazardous and may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

3-ethoxy-4-methoxy-5-nitrobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO5/c1-3-16-9-5-7(6-12)4-8(11(13)14)10(9)15-2/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXUJDMUVATTZHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OC)[N+](=O)[O-])C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethoxy-4-methoxy-5-nitrobenzaldehyde

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of 3-ethoxy-4-methoxybenzaldehyde (6.0 g, 33.3 mmol, 1.0 equiv) in diethyl ether (50 mL) was added dropwise nitric acid 65% (4.12 mL, 5.81 g, 59.9 mmol, 1.8 equiv) over a period of 30 min at rt. After the addition was completed the reaction mixture was heated to reflux for 4 h. The reaction product precipitated out of solution, was filtered off, washed with cold diethyl ether (3×20 mL) and dried yielding 5.85 g (78%) of the title compound. 1H NMR (300 MHz, CDCl3): δ 1.53 (t, J=7.0 Hz, 3H), 4.04 (s, 3H), 4.26 (q, J=7.0 Hz, 2H), 7.37 (s, 1H), 7.61 (s, 1H), 10.40 (s, 1H). 13C NMR (75 MHz, CDCl3): δ 14.34, 56.68, 65.35, 107.31, 110.48, 125.52, 143.56, 152.54, 152.70, 187.60. MS (ISP): 225.9 [M+H]+.
Quantity
6 g
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4.12 mL
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50 mL
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Yield
78%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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